molecular formula C15H11N3O2S B2738605 N-(pyridin-3-yl)-4-(thiazol-2-yloxy)benzamide CAS No. 2034321-97-4

N-(pyridin-3-yl)-4-(thiazol-2-yloxy)benzamide

Cat. No. B2738605
CAS RN: 2034321-97-4
M. Wt: 297.33
InChI Key: IZZGYISVCUUBLL-UHFFFAOYSA-N
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Description

“N-(pyridin-3-yl)-4-(thiazol-2-yloxy)benzamide” is a compound that has been synthesized and studied for its potential anticancer activity . It is part of a series of N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides .


Synthesis Analysis

The synthesis of these compounds involves the reaction of 4-methyl-2-aminopyridine and trans-β-nitrostyrene . The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectral data .


Molecular Structure Analysis

The molecular structure of these compounds was confirmed by 1H and 13C NMR and mass spectral data . The pyridine ring is a key structural unit in these compounds .


Chemical Reactions Analysis

The synthesized compounds were tested for their anticancer activity against four human cancer cell lines such as MCF-7 (breast), A549 (lung), DU-145 (prostate), and MDA MB-231 (breast) by MTT assay using etoposide as a standard drug .

Scientific Research Applications

VEGFR-2 Inhibition for Cancer Therapy

Research on substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides revealed their potency as selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. These compounds demonstrate robust in vivo efficacy in human lung and colon carcinoma models, showing potential for therapeutic applications in oncology (Borzilleri et al., 2006).

Selective Sensing Materials

N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide has been used as a selective sensing material in PVC membranes for constructing new chromium ion-selective electrodes. This application demonstrates its potential in environmental monitoring and analytical chemistry for the selective detection of trace amounts of chromium (Hajiaghababaei et al., 2016).

Cytotoxic Activity Against Cancer Cell Lines

Synthesis and evaluation of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their copper(II) complexes showed significant cytotoxicity against various human cancer cell lines, including breast and prostate cancer cells. These findings highlight the potential of these compounds and their complexes in the development of new anticancer drugs (Adhami et al., 2014).

HDAC Inhibition for Cancer Treatment

The design and synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) highlight its role as an isotype-selective histone deacetylase (HDAC) inhibitor with significant antitumor activity in vivo. This research underscores the therapeutic potential of such compounds in treating cancer through epigenetic modulation (Zhou et al., 2008).

Electrochromic Materials

Thiadiazolo[3,4-c]pyridine derivatives have been explored for their electron-accepting ability in the development of donor-acceptor-type electrochromic polymers. These materials show promise for applications in smart windows and displays, thanks to their favorable redox activity, stability, and fast switching times (Ming et al., 2015).

properties

IUPAC Name

N-pyridin-3-yl-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S/c19-14(18-12-2-1-7-16-10-12)11-3-5-13(6-4-11)20-15-17-8-9-21-15/h1-10H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZGYISVCUUBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-3-yl)-4-(thiazol-2-yloxy)benzamide

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